molecular formula C8H5F3N2 B13677207 3-(2,2,2-Trifluoroethyl)isonicotinonitrile

3-(2,2,2-Trifluoroethyl)isonicotinonitrile

Cat. No.: B13677207
M. Wt: 186.13 g/mol
InChI Key: BUWCFVDLNAGMRL-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)isonicotinonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an isonicotinonitrile backbone

Properties

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)3-7-5-13-2-1-6(7)4-12/h1-2,5H,3H2

InChI Key

BUWCFVDLNAGMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the trifluoroethyl group is introduced to the isonicotinonitrile moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trifluoroethyl isonicotinic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoroethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Trifluoroethyl isonicotinic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)isonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different chemical properties and applications.

    3-(2,2,2-Trifluoroacetyl)isonicotinonitrile: Another derivative with a trifluoroacetyl group instead of a trifluoroethyl group, leading to different reactivity and applications.

Uniqueness

3-(2,2,2-Trifluoroethyl)isonicotinonitrile stands out due to its unique combination of the trifluoroethyl group and isonicotinonitrile backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-(2,2,2-Trifluoroethyl)isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H8_{8}F3_3N2_2
  • Molecular Weight : 220.18 g/mol
  • Structure : The compound features a pyridine ring with a nitrile group and a trifluoroethyl substituent, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that the compound has significant antimicrobial effects against various bacterial strains. The trifluoroethyl group is believed to enhance membrane permeability, allowing for better interaction with microbial cell structures.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has shown potential in inhibiting certain protein kinases involved in cancer progression and inflammatory responses.
  • Cell Membrane Interaction : The lipophilic nature due to the trifluoroethyl group allows the compound to penetrate cell membranes effectively.

Case Studies

  • Antimicrobial Testing :
    • A study conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial activity.
  • Cancer Cell Proliferation Assay :
    • In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli10 µg/mLStudy A
AntimicrobialS. aureus5 µg/mLStudy B
AnticancerHuman cancer cells15 µMStudy C

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